3-Amino-2-(p-tolyl)quinazolin-4(3H)-one 3-Amino-2-(p-tolyl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11048529
InChI: InChI=1S/C15H13N3O/c1-10-6-8-11(9-7-10)14-17-13-5-3-2-4-12(13)15(19)18(14)16/h2-9H,16H2,1H3
SMILES:
Molecular Formula: C15H13N3O
Molecular Weight: 251.28 g/mol

3-Amino-2-(p-tolyl)quinazolin-4(3H)-one

CAS No.:

Cat. No.: VC11048529

Molecular Formula: C15H13N3O

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-(p-tolyl)quinazolin-4(3H)-one -

Specification

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
IUPAC Name 3-amino-2-(4-methylphenyl)quinazolin-4-one
Standard InChI InChI=1S/C15H13N3O/c1-10-6-8-11(9-7-10)14-17-13-5-3-2-4-12(13)15(19)18(14)16/h2-9H,16H2,1H3
Standard InChI Key WAFIOECZTXVOGL-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Descriptors

The systematic IUPAC name for this compound is 3-amino-2-(4-methylphenyl)quinazolin-4-one . Its structure includes a quinazolin-4(3H)-one core substituted at position 2 with a p-tolyl group (4-methylphenyl) and at position 3 with an amino group. Key identifiers include:

  • CAS Registry Number: 63002-95-9

  • InChIKey: WAFIOECZTXVOGL-UHFFFAOYSA-N

  • SMILES: CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N

The molecular topology features a planar quinazolinone ring system, with the p-tolyl group oriented nearly perpendicular to the plane (dihedral angle ≈ 89°) . This spatial arrangement influences intermolecular interactions, such as π-π stacking and hydrogen bonding, which stabilize the crystal lattice .

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous quinazolinones reveal that the propyl-substituted derivative adopts a conformation where the substituent projects orthogonally from the heterocyclic plane . For 3-amino-2-(p-tolyl)quinazolin-4(3H)-one, similar steric and electronic effects are expected, with the p-tolyl group contributing to hydrophobic interactions and the amino group participating in hydrogen-bonding networks . The crystal packing exhibits:

  • Intermolecular N–H···N bonds (2.12–2.30 Å) forming R66_6^6(30) rings .

  • C–H···O interactions (2.45–2.60 Å) creating extended chains .

Synthesis and Reaction Pathways

Copper-Catalyzed Isocyanide Insertion

A robust synthetic route involves copper(II)-mediated cyclization of 2-isocyanobenzoates with aromatic amines. Key steps include :

  • Isocyanide Preparation: Treatment of methyl anthranilate with phosgene analogs yields 2-isocyanobenzoates.

  • Cyclization: Reaction with p-toluidine in the presence of Cu(OAc)2_2·H2_2O and Et3_3N under microwave irradiation (150°C, 20 min) affords the quinazolinone core .

Representative Procedure :

  • Reactants: Methyl 2-isocyanobenzoate (1a, 0.876 g, 5.0 mmol), p-toluidine (1.07 g, 10 mmol), Cu(OAc)2_2·H2_2O (0.100 g, 0.5 mmol).

  • Conditions: Anisole solvent, 150°C, microwave irradiation, 20 min.

  • Yield: 72–77% after column chromatography (cHex/EtOAc/Et3_3N).

Alternative Methodologies

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while improving yields .

  • Solvent Optimization: Anisole outperforms DMF in minimizing side reactions (e.g., N-formylation) .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (33.1 µg/mL at pH 7.4) , attributed to its balanced hydrophobicity (logP ≈ 2.8) and hydrogen-bonding capacity (Topological Polar Surface Area = 58.7 Ų) . Stability studies under ambient conditions indicate no significant degradation over 48 hours .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1675 cm1^{-1} (C=O stretch) and 3350–3450 cm1^{-1} (N–H stretches) .

  • 1^1H NMR: δ 2.35 (s, 3H, CH3_3), 6.70–8.20 (m, 8H, aromatic), 5.85 (s, 2H, NH2_2) .

CompoundED50_{50} (mg/kg)Protective Index (TD50_{50}/ED50_{50})
Diazepam (Standard)0.815.2
3-Amino Derivative1.212.8

Computational Insights

Molecular Dynamics Simulations

Density functional theory (DFT) calculations predict:

  • Electrostatic Potential: Negative charge localization on the carbonyl oxygen (–0.42 e) facilitates hydrogen bonding .

  • Conformational Flexibility: The p-tolyl group undergoes limited rotation (barrier ≈ 8 kcal/mol) due to steric hindrance .

ADMET Profiling

  • Absorption: High Caco-2 permeability (Papp_{app} = 18 × 106^{-6} cm/s) .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the methyl group .

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